molecular formula C17H14FN3O2S B6096111 [4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone

[4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone

Cat. No.: B6096111
M. Wt: 343.4 g/mol
InChI Key: UYMYXMSOUXVNLA-UHFFFAOYSA-N
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Description

4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone: is a complex organic compound that features a thiazole ring, an aniline derivative, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the aniline and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline and fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong bases or acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, 4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into biological pathways.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of certain biological targets, making it a candidate for drug development.

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-benzo[d]imidazol-2-yl)aniline
  • 1-(2,4-dinitroaminophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol
  • 1-(2-aminophenyl)pent-4-en-1-one

Uniqueness

Compared to similar compounds, 4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone stands out due to its unique combination of functional groups. This combination allows for diverse chemical reactivity and potential applications across multiple fields. The presence of the thiazole ring, in particular, provides unique electronic properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

[4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-23-13-8-6-12(7-9-13)20-17-21-16(19)15(24-17)14(22)10-2-4-11(18)5-3-10/h2-9H,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMYXMSOUXVNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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